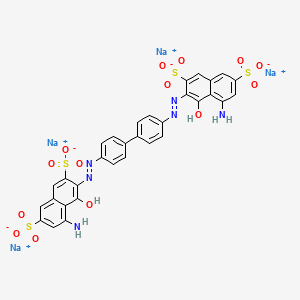
CID 156592070
説明
DIRECT BLUE 6 (CAS 2602-46-2) is a synthetic azo dye characterized by its deep blue microcrystalline or black powder form . Key properties include:
特性
CAS番号 |
2602-46-2 |
|---|---|
分子式 |
C32H24N6NaO14S4 |
分子量 |
867.8 g/mol |
IUPAC名 |
tetrasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N6O14S4.Na/c33-23-13-21(53(41,42)43)9-17-11-25(55(47,48)49)29(31(39)27(17)23)37-35-19-5-1-15(2-6-19)16-3-7-20(8-4-16)36-38-30-26(56(50,51)52)12-18-10-22(54(44,45)46)14-24(34)28(18)32(30)40;/h1-14,39-40H,33-34H2,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52); |
InChIキー |
YMVUMLUIJVDWSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O.[Na] |
外観 |
Solid powder |
沸点 |
Decomposes (NTP, 1992) |
Color/Form |
Blue violet solid |
melting_point |
Decomposes (NTP, 1992) |
他のCAS番号 |
2602-46-2 |
物理的記述 |
C.i. direct blue 6 appears as dark blue microcrystals or black powder. (NTP, 1992) |
ピクトグラム |
Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
5 to 10 mg/mL at 68.0° F (NTP, 1992) Sol in water; slightly sol in ethanol and ethylene glycol monoethyl ether; insol in other organic solvents. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
C.I. Direct Blue 6 |
製品の起源 |
United States |
準備方法
DIRECT BLUE 6 is synthesized through a series of chemical reactions involving the coupling of aromatic amines with diazonium salts. The process typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with hydroxylated aromatic compounds to form the azo dye.
Purification: The resulting dye is purified through filtration and recrystallization to obtain the final product.
Industrial production methods often involve large-scale batch processes where the reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the dye .
化学反応の分析
DIRECT BLUE 6 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may affect its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases to control the reaction conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
DIRECT BLUE 6 has a wide range of scientific research applications, including:
Chemistry: It is used as a pH indicator and in various analytical techniques to study chemical reactions and properties.
Biology: The dye is employed in staining techniques to visualize biological tissues and cells.
Medicine: Research studies have explored its potential use in medical diagnostics and treatments.
Industry: It is widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
作用機序
The mechanism of action of DIRECT BLUE 6 involves its interaction with various molecular targets and pathways. As an azo dye, it can form hydrogen bonds and van der Waals interactions with substrates, allowing it to adhere to different materials. The dye’s color properties are due to the presence of azo bonds, which can absorb and reflect specific wavelengths of light .
類似化合物との比較
Structural Analogs: Azo-Based Direct Dyes
DIRECT BLUE 6 belongs to the azo dye class, defined by the presence of one or more −N=N− bonds. Below is a comparison with other azo-based direct dyes:
Key Findings :
- Reactivity : DIRECT BLUE 6 exhibits higher explosion risks compared to Direct Blue 1 and 78 due to its organic azo-metal complex structure, which reacts violently with oxidizers .
- Environmental Impact: Direct Blue 78 is noted for environmental persistence, whereas DIRECT BLUE 6’s decomposition products (e.g., sulfur oxides) pose acute toxicity risks .
Functional Analogs: Basic Dyes
Basic Blue 6 (CAS 966-62-1) shares a similar hue but differs in chemical class and application:
| Property | DIRECT BLUE 6 (Anionic) | Basic Blue 6 (Cationic) |
|---|---|---|
| Charge | Anionic | Cationic |
| Solubility | Water-soluble | Requires acidic medium |
| Substrate | Cellulose fibers | Acrylic, modified nylon |
| Toxicity | Acute inhalation hazards | Chronic toxicity risks |
Key Differences :
Regulatory and Environmental Profiles
| Compound | EPA Regulation | EU Restrictions |
|---|---|---|
| DIRECT BLUE 6 | Listed under EPCRA 302 | Restricted in textiles |
| Direct Blue 1 | CERCLA reportable quantity | Banned in food contact |
| Basic Blue 6 | No CAA 112(r) listing | Limited industrial use |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


